Oxaloacetic Acid
Oxaloacetic Acid
Oxalacetic acid, also known as oxaloacetate or 2-oxosuccinate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. Oxalacetic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Oxalacetic acid has been found in human liver tissue, and has also been detected in multiple biofluids, such as urine and cerebrospinal fluid. Within the cell, oxalacetic acid is primarily located in the mitochondria, peroxisome and cytoplasm. Oxalacetic acid exists in all eukaryotes, ranging from yeast to humans. Oxalacetic acid participates in a number of enzymatic reactions. In particular, Oxalacetic acid and L-glutamic acid can be biosynthesized from L-aspartic acid and oxoglutaric acid through the action of the enzyme aspartate aminotransferase, mitochondrial. Furthermore, Oxalacetic acid can be converted into citric acid through the action of the enzyme citrate synthase, mitochondrial. Finally, Oxalacetic acid can be biosynthesized from pyruvic acid; which is catalyzed by the enzyme pyruvate carboxylase, mitochondrial. In humans, oxalacetic acid is involved in the aspartate metabolism pathway, the glutamate metabolism pathway, the oncogenic action OF 2-hydroxyglutarate pathway, and the congenital lactic acidosis pathway. Oxalacetic acid is also involved in several metabolic disorders, some of which include cancer (via the Warburg effect), the hyperprolinemia type I pathway, pyruvate carboxylase deficiency, and pyruvate kinase deficiency. Outside of the human body, oxalacetic acid can be found in a number of food items such as durian, rubus (blackberry, raspberry), tinda, and celery stalks. This makes oxalacetic acid a potential biomarker for the consumption of these food products.
Oxaloacetic acid is an oxodicarboxylic acid that is succinic acid bearing a single oxo group. It has a role as a metabolite. It is an oxo dicarboxylic acid and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of an oxaloacetate(2-).
A dicarboxylic acid ketone that is an important metabolic intermediate of the CITRIC ACID CYCLE. It can be converted to ASPARTIC ACID by ASPARTATE TRANSAMINASE.
Oxaloacetic acid is an oxodicarboxylic acid that is succinic acid bearing a single oxo group. It has a role as a metabolite. It is an oxo dicarboxylic acid and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of an oxaloacetate(2-).
A dicarboxylic acid ketone that is an important metabolic intermediate of the CITRIC ACID CYCLE. It can be converted to ASPARTIC ACID by ASPARTATE TRANSAMINASE.
Brand Name:
Vulcanchem
CAS No.:
328-42-7
VCID:
VC0124089
InChI:
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)
SMILES:
C(C(=O)C(=O)O)C(=O)O
Molecular Formula:
C4H4O5
Molecular Weight:
132.07 g/mol
Oxaloacetic Acid
CAS No.: 328-42-7
Reference Standards
VCID: VC0124089
Molecular Formula: C4H4O5
Molecular Weight: 132.07 g/mol
CAS No. | 328-42-7 |
---|---|
Product Name | Oxaloacetic Acid |
Molecular Formula | C4H4O5 |
Molecular Weight | 132.07 g/mol |
IUPAC Name | 2-oxobutanedioic acid |
Standard InChI | InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) |
Standard InChIKey | KHPXUQMNIQBQEV-UHFFFAOYSA-N |
SMILES | C(C(=O)C(=O)O)C(=O)O |
Canonical SMILES | C(C(=O)C(=O)O)C(=O)O |
Melting Point | 161°C |
Physical Description | Solid |
Description | Oxalacetic acid, also known as oxaloacetate or 2-oxosuccinate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. Oxalacetic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Oxalacetic acid has been found in human liver tissue, and has also been detected in multiple biofluids, such as urine and cerebrospinal fluid. Within the cell, oxalacetic acid is primarily located in the mitochondria, peroxisome and cytoplasm. Oxalacetic acid exists in all eukaryotes, ranging from yeast to humans. Oxalacetic acid participates in a number of enzymatic reactions. In particular, Oxalacetic acid and L-glutamic acid can be biosynthesized from L-aspartic acid and oxoglutaric acid through the action of the enzyme aspartate aminotransferase, mitochondrial. Furthermore, Oxalacetic acid can be converted into citric acid through the action of the enzyme citrate synthase, mitochondrial. Finally, Oxalacetic acid can be biosynthesized from pyruvic acid; which is catalyzed by the enzyme pyruvate carboxylase, mitochondrial. In humans, oxalacetic acid is involved in the aspartate metabolism pathway, the glutamate metabolism pathway, the oncogenic action OF 2-hydroxyglutarate pathway, and the congenital lactic acidosis pathway. Oxalacetic acid is also involved in several metabolic disorders, some of which include cancer (via the Warburg effect), the hyperprolinemia type I pathway, pyruvate carboxylase deficiency, and pyruvate kinase deficiency. Outside of the human body, oxalacetic acid can be found in a number of food items such as durian, rubus (blackberry, raspberry), tinda, and celery stalks. This makes oxalacetic acid a potential biomarker for the consumption of these food products. Oxaloacetic acid is an oxodicarboxylic acid that is succinic acid bearing a single oxo group. It has a role as a metabolite. It is an oxo dicarboxylic acid and a C4-dicarboxylic acid. It derives from a succinic acid. It is a conjugate acid of an oxaloacetate(2-). A dicarboxylic acid ketone that is an important metabolic intermediate of the CITRIC ACID CYCLE. It can be converted to ASPARTIC ACID by ASPARTATE TRANSAMINASE. |
Solubility | 134 mg/mL |
Synonyms | Oxobutanedioic Acid; Oxalacetic Acid; 2-Ketosuccinic acid; 2-Oxobutanedioic acid; 2-Oxosuccinic Acid; Ketosuccinic Acid; NSC 284205; NSC 77688; OAA; Oxaloacetic Acid; Oxaloethanoic Acid; Oxosuccinic Acid; α-Ketosuccinic Acid; |
PubChem Compound | 970 |
Last Modified | Nov 11 2021 |
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